4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine
Description
4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine (CAS: 1206981-64-7, MFCD22549631) is a heterocyclic compound featuring an oxazole ring fused to a pyridine core at positions 5,4-c. Key substituents include a bromine atom at position 4 of the pyridine ring and a 2,6-dichlorophenyl group at position 2 of the oxazole moiety . This compound is synthesized for applications in medicinal chemistry and materials science, with a purity of 95% as reported in commercial catalogs .
Properties
IUPAC Name |
4-bromo-2-(2,6-dichlorophenyl)-[1,3]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2N2O/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJONSWOWDTUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(O2)C(=NC=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzonitrile with 4-bromo-2-aminopyridine in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Biological Studies: It is employed in the study of biological pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and target involved .
Comparison with Similar Compounds
Structural Analogues in the Oxazolo[5,4-c]pyridine Family
4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS: 1354831-15-4) :
- 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine: Structural Differences: Contains a saturated tetrahydropyridine ring instead of the aromatic pyridine core.
Heterocyclic Variants with Different Ring Systems
Imidazo[4,5-c]pyridine Derivatives
- 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine (CAS: 1334411-79-8) :
Thiazolo[5,4-c]pyridine Derivatives
- 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine :
Pyridine Derivatives with Similar Substitution Patterns
4-(4-Bromophenyl)-2,6-diphenylpyridine :
- 5-Bromo-2,4-dichloro-3-nitropyridine: Substitution Pattern: Features bromine, chlorine, and nitro groups on a pyridine ring.
Key Physicochemical Data
Biological Activity
4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies. The compound's structure and properties will also be discussed.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 318.05 g/mol. The compound features a bromine atom and two chlorine atoms in its structure, which may influence its reactivity and biological interactions.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, research conducted on various derivatives of oxazolo[5,4-c]pyridine has shown promising results against multi-drug resistant bacteria. The compound's mechanism appears to involve the inhibition of DNA gyrase, an essential enzyme for bacterial replication.
Table 1: Antimicrobial Activity Summary
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | ||
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial DNA gyrase. This enzyme is crucial for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound effectively halts bacterial growth and reproduction.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on human cell lines indicated that while the compound exhibits significant antimicrobial activity, it also demonstrates moderate cytotoxicity at higher concentrations.
Table 2: Cytotoxicity Data
Case Study: Antimicrobial Evaluation
In a study published in 2020, researchers synthesized several derivatives of oxazolo[5,4-c]pyridine and tested their antimicrobial efficacy. Among these derivatives, this compound was noted for its superior activity against Gram-positive bacteria compared to other tested compounds.
Research Findings: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the presence of halogen substituents significantly enhances the biological activity of oxazolo[5,4-c]pyridine derivatives. The introduction of bromine and chlorine atoms appears to increase lipophilicity and improve cell membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
